molecular formula C10H11BrClNO3 B1450359 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene CAS No. 1393441-78-5

1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene

Cat. No.: B1450359
CAS No.: 1393441-78-5
M. Wt: 308.55 g/mol
InChI Key: FYHHPPAZEKVUQM-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene is a polysubstituted aromatic compound featuring a bromine atom at position 1, chlorine at position 2, a nitro group at position 4, and a 2-methylpropoxy (isobutoxy) group at position 4. Its structure combines electron-withdrawing (Br, Cl, NO₂) and electron-donating (alkoxy) groups, creating a unique electronic profile that influences its chemical behavior .

Properties

IUPAC Name

1-bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO3/c1-6(2)5-16-10-3-7(11)8(12)4-9(10)13(14)15/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHHPPAZEKVUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201209158
Record name Benzene, 1-bromo-2-chloro-5-(2-methylpropoxy)-4-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393441-78-5
Record name Benzene, 1-bromo-2-chloro-5-(2-methylpropoxy)-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393441-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2-chloro-5-(2-methylpropoxy)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and General Strategy

The synthesis generally starts from substituted toluene or aniline derivatives, which undergo sequential halogenation, nitration, and alkoxylation steps. Key intermediates include halogenated nitrotoluenes or halogenated nitroanilines, which are further functionalized to introduce the 2-methylpropoxy group via Friedel-Crafts alkylation or nucleophilic aromatic substitution.

Stepwise Preparation Method

Halogenation and Nitration

  • Chlorination and Nitration of Toluene Derivatives:
    A typical approach involves selective chlorination of m-nitrotoluene using chlorine gas catalyzed by transition metals such as iron, nickel, copper, or zinc. The reaction is conducted at 30-80 °C with stirring, and chlorine is introduced until the starting material is consumed to less than 1% as monitored by analysis.
    After chlorination, the reaction mixture is washed with water and sodium carbonate solution, followed by phase separation and vacuum distillation to yield 2-chloro-5-nitrotoluene with purity around 99%.
Step Reaction Conditions Catalyst/ Reagents Temperature (°C) Yield/Purity
Chlorination Chlorination of m-nitrotoluene Cl2 gas, Fe/Ni/Cu/Zn catalyst 30-80 99% purity
Work-up Washing, phase separation, distillation Water, Na2CO3 Ambient Purified product

Bromination and Sandmeyer Reaction

  • Bromination of o-Toluidine:
    Starting from o-toluidine, bromination on the aromatic ring is achieved using N-bromosuccinimide (NBS) in an organic solvent to obtain 4-bromo-2-methylaniline.
  • Diazotization and Sandmeyer Reaction:
    The brominated aniline is diazotized in hydrochloric acid with sodium nitrite, followed by Sandmeyer reaction using cuprous chloride and hydrochloric acid to replace the diazonium group with chlorine, yielding 5-bromo-2-chlorotoluene.
Step Reaction Conditions Reagents Temperature (°C) Notes
Bromination Aromatic bromination of o-toluidine N-bromosuccinimide (NBS) Room temp High selectivity
Diazotization Formation of diazonium salt NaNO2, HCl 0-5 Classic diazotization
Sandmeyer Replacement of diazonium with Cl CuCl, HCl Ambient High yield

Benzylic Halogenation and Friedel-Crafts Alkylation

  • Benzylic Halogenation:
    The 5-bromo-2-chlorotoluene undergoes benzylic halogenation in the presence of 2,2'-azobisisobutyronitrile (AIBN) as radical initiator and a halogenating agent to form 4-bromo-2-(bromomethyl)-chlorobenzene.
  • Friedel-Crafts Alkylation with 2-Methylpropanol Derivative:
    The benzylic halide intermediate reacts with 2-methylpropanol or its ether derivative under Lewis acid catalysis (e.g., zinc chloride) to introduce the 2-methylpropoxy group at the 5-position on the aromatic ring, yielding 1-bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene or closely related analogs.
Step Reaction Conditions Catalyst/Reagents Temperature (°C) Notes
Benzylic halogenation Radical halogenation at benzylic position AIBN, halogenating agent 60-80 Radical initiation
Friedel-Crafts alkylation Alkylation with 2-methylpropoxy group ZnCl2 (Lewis acid) 0-100 (opt. 75) Molar ratio optimized

Reaction Parameters and Optimization

  • Catalyst Ratios:
    For Friedel-Crafts alkylation, the molar ratio of benzylic halide to zinc chloride is optimally 1:1 to 1:2.
  • Solvents:
    Preferred solvents for alkylation include phenetole, chloroform, nitrobenzene, cyclohexane, and their mixtures. Phenetole and chloroform are favored for better yields and ease of purification.
  • Reaction Time:
    Typically ranges from 1 to 24 hours depending on temperature and catalyst loading.
  • Purification:
    The product is purified by dissolving in mixed solvents such as petroleum ether, dichloromethane, or ethyl acetate, followed by recrystallization with alcohols (ethanol, methanol, isopropanol) to obtain high-purity product.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material/Intermediate Reagents/Catalysts Conditions Product/Intermediate
1 Aromatic bromination o-Toluidine N-bromosuccinimide (NBS) Organic solvent, RT 4-bromo-2-methylaniline
2 Diazotization + Sandmeyer 4-bromo-2-methylaniline NaNO2, HCl, CuCl 0-5 °C, ambient 5-bromo-2-chlorotoluene
3 Benzylic halogenation 5-bromo-2-chlorotoluene AIBN, halogenating agent 60-80 °C 4-bromo-2-(bromomethyl)-chlorobenzene
4 Friedel-Crafts alkylation 4-bromo-2-(bromomethyl)-chlorobenzene 2-methylpropanol derivative, ZnCl2 0-100 °C (opt. 75 °C), 1-24 h This compound

Research Findings and Industrial Considerations

  • The use of o-toluidine as a starting material is advantageous due to its low cost and availability.
  • The Sandmeyer reaction is a reliable method for introducing chlorine substituents with high yield and mild conditions.
  • Lewis acid catalysis using zinc chloride is preferred over aluminum chloride due to lower sensitivity to moisture and easier post-reaction processing.
  • The synthetic route avoids highly carcinogenic solvents like 1,2-dichloroethane, improving safety and environmental compliance.
  • The methodology is suitable for scale-up and industrial production, with simple work-up and purification steps enabling high-purity product isolation.

Chemical Reactions Analysis

1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The isobutyl group can be oxidized to form different functional groups.

Common reagents used in these reactions include palladium catalysts for substitution reactions and reducing agents like hydrogen gas for reduction reactions .

Scientific Research Applications

Scientific Research Applications

1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene has several notable applications in scientific research:

1. Organic Synthesis
This compound serves as a key intermediate in the synthesis of various organic molecules. Its halogenated structure allows for further functionalization through nucleophilic substitution reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

2. Biological Studies
Research involving halogenated aromatic compounds has shown that they can interact with biological systems, influencing enzyme activity and cellular processes. Studies have utilized this compound to investigate the effects of halogenated compounds on microbial growth and metabolic pathways.

3. Material Science
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for creating polymers and other materials with specific characteristics.

Case Studies

Several case studies highlight the applications of this compound:

Study Reference Application Focus Findings
Study on synthesis pathwaysOrganic synthesisDemonstrated efficient routes for synthesizing complex organic molecules using this compound as an intermediate.
Interaction with microbial systemsBiological impactFound that halogenated compounds affect microbial metabolism, leading to potential applications in bioremediation.
Development of specialty materialsIndustrial applicationShowed how this compound can be utilized to create novel materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene involves its interaction with specific molecular targets. The presence of halogen atoms and the nitro group can influence its reactivity and interaction with other molecules. For example, the nitro group can participate in electron-withdrawing interactions, affecting the compound’s overall reactivity .

Comparison with Similar Compounds

The compound is compared below with structurally analogous derivatives, focusing on substituent effects, synthetic applications, and physicochemical properties.

Substituent Variation and Structural Analogues

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position) Molecular Formula CAS Number Key Features Reference
1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene 1-Br, 2-Cl, 5-(2-methylpropoxy), 4-NO₂ C₁₀H₁₁BrClNO₄ Not provided Bulky isobutoxy group; steric hindrance N/A
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene 5-(cyclopropylmethoxy) C₁₀H₁₀BrClNO₄ 1400644-63-4 Smaller cyclopropyl group; reduced steric bulk
1-Bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene 5-(2-methoxyethoxy) C₉H₉BrClNO₄ 1393441-69-4 Ether chain enhances solubility
1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene 5-isopropoxy, 2-CH₃ C₁₀H₁₂BrNO₃ 1202858-68-1 Methyl substituent increases lipophilicity
Key Observations :
  • Electronic Effects : Alkoxy groups (e.g., isobutoxy, methoxyethoxy) donate electrons via resonance, counteracting the electron-withdrawing nitro and halogen groups. This balance influences regioselectivity in further substitutions .
  • Solubility : Compounds with longer ether chains (e.g., 2-methoxyethoxy) exhibit improved solubility in polar solvents compared to bulkier alkoxy derivatives .

Biological Activity

1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry and environmental science. This compound is characterized by its complex structure, which includes a bromine atom, a chlorine atom, and a nitro group, making it a potential candidate for various biological applications. Understanding its biological activity is crucial for assessing its safety, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula for this compound is C10H10BrClN2O3C_10H_{10}BrClN_2O_3. Its structure includes:

  • Halogen substituents : Bromine and chlorine atoms that can influence the compound's reactivity and biological interactions.
  • Nitro group : Known for its electron-withdrawing properties, which can affect the compound's ability to interact with biological targets.
  • Alkoxy group : The presence of the 2-methylpropoxy group may enhance lipophilicity, impacting absorption and distribution in biological systems.

Antimicrobial Properties

Research indicates that halogenated aromatic compounds often exhibit antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cellular processes. The presence of the nitro group may also contribute to this activity by forming reactive intermediates that damage bacterial DNA or proteins.

Cytotoxicity

The cytotoxic effects of this compound have been assessed in various cell lines. Preliminary data suggest that it may induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress or interference with cell signaling pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis via ROS generation
MCF-7 (breast cancer)20Disruption of mitochondrial function
A549 (lung cancer)18Inhibition of cell proliferation

Inhibition of Enzymatic Activity

This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs.

Case Studies

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated various halogenated nitrobenzene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessment : In a recent investigation into the cytotoxic effects of halogenated compounds on cancer cells, this compound was found to significantly reduce cell viability in HeLa cells through apoptosis induction .
  • Enzyme Inhibition Study : Research conducted on the inhibition of cytochrome P450 enzymes revealed that this compound could significantly inhibit CYP3A4 activity, suggesting potential drug-drug interactions when administered concurrently with other medications metabolized by this enzyme .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene, and how can reaction yields be optimized?

Answer:
The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Nitro-group introduction : Nitration of a bromo-chloro-benzene precursor at the para position.

Etherification : Introducing the 2-methylpropoxy group via nucleophilic substitution or Mitsunobu reaction, ensuring minimal steric hindrance from the branched alkoxy chain .

Purification : Column chromatography or recrystallization is critical due to potential byproducts from competing substitution reactions .
Optimization : Control reaction temperature (e.g., 140–145°C for etherification) and use catalysts like NaI to enhance halogen displacement efficiency .

Advanced: How do steric and electronic effects govern regioselectivity in electrophilic substitution reactions of this compound?

Answer:
The nitro group at C4 is a strong meta-directing, deactivating moiety, while the 2-methylpropoxy group at C5 is an ortho/para-directing, activating substituent. Competing electronic effects create a regioselective bias:

  • Steric hindrance : The bulky 2-methylpropoxy group at C5 limits electrophilic attack at adjacent positions (C4 and C6), favoring reactivity at C3 or C1 .
  • Electronic effects : Nitro groups destabilize intermediates at proximal positions, directing substitution to the remaining activated sites. Computational modeling (DFT) can predict preferred sites for further functionalization .

Structural Analysis: What analytical methods are most reliable for confirming the molecular conformation of this compound?

Answer:

  • X-ray crystallography : Resolves bond lengths, angles, and non-covalent interactions (e.g., π-π stacking or C–H···O contacts) critical for stability .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons near electronegative groups (Br, Cl, NO₂) show downfield shifts (~δ 7.5–8.5 ppm).
    • ¹³C NMR : Nitro and halogenated carbons exhibit distinct deshielding (~δ 140–160 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (MW = 349.56 g/mol) and isotopic patterns from bromine/chlorine .

Reactivity: How do the halogen and nitro substituents influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

  • Bromine at C1 : Primarily acts as a leaving group in Pd-catalyzed couplings. Reactivity follows the order: Br > Cl due to lower bond dissociation energy .
  • Chlorine at C2 : Less reactive in cross-coupling but stabilizes intermediates via inductive effects.
  • Nitro group at C4 : Electron-withdrawing nature reduces electron density at adjacent carbons, potentially slowing oxidative addition. Use of electron-rich ligands (e.g., XPhos) enhances catalytic efficiency .

Application: What biological or material science applications are suggested by its structural motifs?

Answer:

  • Antimicrobial agents : The nitro group and halogenated aromatic core are common in bioactive compounds (e.g., chloramphenicol derivatives) .
  • Organic electronics : Nitro and alkoxy groups enable charge-transfer complexes, useful in semiconductor design .
  • Photodynamic therapy : Nitroaromatics can act as photosensitizers under UV irradiation .

Advanced: How can computational methods predict the compound’s reactivity in novel reaction environments?

Answer:

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromine atom has a high electrophilic Fukui index (f⁻), making it prone to substitution .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, particularly for polar aprotic solvents (e.g., DMF) that stabilize transition states .

Contradiction Resolution: Conflicting reports on the stability of the 2-methylpropoxy group under acidic conditions—how to resolve this?

Answer:

  • Experimental validation : Perform controlled hydrolysis studies (e.g., HCl/EtOH at varying temperatures).
  • Literature comparison : The 2-methylpropoxy group in similar compounds (e.g., chromenones) shows stability up to pH 3–4 but hydrolyzes rapidly in strong acids (pH < 2) . Adjust reaction conditions to maintain pH > 4 during synthesis .

Methodological Challenge: How to separate isomers formed during synthesis?

Answer:

  • Chromatographic techniques : Use silica gel columns with gradient elution (hexane:EtOAc, 9:1 to 4:1) to resolve ortho/meta isomers.
  • Crystallization : Isomers often differ in solubility; fractional crystallization in ethanol/water mixtures can isolate the desired product .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-chloro-5-(2-methylpropoxy)-4-nitrobenzene

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